

# Technical Support Center: Strategies to Overcome Amphotericin B Resistance in *Candida auris*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324

[Get Quote](#)

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on Amphotericin B (AmB) resistance in the pathogenic yeast *Candida auris*.

## Troubleshooting Guide

This section addresses specific technical issues that may arise during laboratory investigations of AmB resistance in *C. auris*.

### Question: Why am I observing variable Amphotericin B MIC values for the same *C. auris* isolate?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values for AmB against *C. auris* can stem from several factors related to testing methodology:

- Testing Method: Different susceptibility testing methods can yield different MIC values. The Etest® method has been reported to sometimes produce elevated MICs compared to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) reference method, potentially overestimating resistance.<sup>[1]</sup> Significant variability in MICs has been noted across different commercial tests.<sup>[2]</sup>

- Inoculum Preparation: The size of the initial fungal inoculum is critical. Ensure that the inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3/M60) to a final concentration of  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- Reading Endpoint: For BMD, the endpoint for AmB is the lowest concentration that shows a complete absence of growth (100% inhibition). Subjectivity in reading the endpoint can lead to variability. It is advisable to have two independent researchers read the plates.
- Media: The type and quality of the RPMI-1640 medium can influence results. Ensure the medium is properly buffered with MOPS and the pH is within the recommended range.

## Question: My in vitro susceptibility results for AmB don't correlate with in vivo outcomes in my animal model. What could be the reason?

Answer: A discrepancy between in vitro and in vivo results is a known challenge. Several factors can contribute to this:

- Host Factors: The immune status of the animal model (e.g., immunocompromised vs. immunocompetent) plays a significant role in the efficacy of antifungal treatment.[\[3\]](#)[\[4\]](#)
- Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of AmB achieved at the site of infection may not be equivalent to the concentrations used in vitro. PK/PD studies in murine models suggest that for *C. auris*, higher doses of AmB may be required than what is predicted by MIC values alone.[\[5\]](#)[\[6\]](#)
- Biofilm Formation: *C. auris* readily forms biofilms on surfaces, including in vivo.[\[7\]](#)[\[8\]](#) Biofilms exhibit significantly higher resistance to antifungals than their planktonic (free-floating) counterparts, often by a factor of 2- to 512-fold.[\[8\]](#) Standard MIC testing is performed on planktonic cells and does not reflect the resistance of a biofilm.
- Aggregative Phenotype: Some *C. auris* isolates form large cellular aggregates. These aggregates can show higher MIC values and may be more difficult to treat in vivo compared to non-aggregative strains.[\[9\]](#)

## Question: I am not seeing a synergistic effect with my combination therapy in vitro. What should I check?

Answer: If an expected synergistic interaction is not observed, consider the following:

- Concentration Range: Ensure the concentrations of both drugs in your checkerboard assay or time-kill experiment cover a wide enough range, both above and below the individual MICs.
- Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is the standard method for quantifying synergy. An FICI of  $\leq 0.5$  is typically considered synergistic. Double-check your calculations.
- Mechanism of Action: Antagonism can occur if the drugs have conflicting mechanisms. For example, azoles inhibit the production of ergosterol, which is the target of AmB.[10]
- Isolate Dependence: Synergy can be isolate-dependent. The combination of AmB and echinocandins has shown synergistic interactions in most, but not all, cases.[9]

## Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding AmB resistance in *C. auris*.

## Question: What are the established clinical breakpoints for Amphotericin B against *C. auris*?

Answer: Currently, there are no universally agreed-upon, *C. auris*-specific clinical breakpoints from bodies like CLSI.[11] However, based on pharmacokinetic/pharmacodynamic data and MIC distributions, the U.S. Centers for Disease Control and Prevention (CDC) has proposed a tentative resistance breakpoint of  $\text{MIC} \geq 2 \mu\text{g/mL}$ .[5][11] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set an epidemiological cut-off value (ECOFF) at 2 mg/L, with isolates having an  $\text{MIC} > 2 \mu\text{g/mL}$  considered resistant.[2][12] It's important to note that correlation between these MIC values and clinical outcomes is not yet firmly established.[13]

## Question: What are the primary molecular mechanisms of Amphotericin B resistance in *C. auris*?

Answer: The primary mechanisms of AmB resistance in *C. auris* involve alterations to the fungal cell membrane, specifically related to ergosterol, the direct target of AmB. Key mechanisms include:

- Mutations in Ergosterol Biosynthesis Genes: Mutations in genes of the ergosterol biosynthesis pathway, particularly ERG6 and ERG11, are a known cause of AmB resistance. [14][15] These mutations can lead to a depletion of ergosterol in the cell membrane or the accumulation of alternative sterols that bind AmB with lower affinity.[15]
- Altered Membrane Permeability: Resistant strains often exhibit reduced membrane permeability, which may limit the entry of AmB into the cell.[5][16]
- Upregulation of Stress Response Pathways: Transcriptomic analyses of resistant strains show an enrichment of genes involved in lipid biosynthesis, drug transport, and cell wall integrity pathways, suggesting a broad adaptive response to drug-induced stress.[5]

## Question: What are the most promising strategies to overcome Amphotericin B resistance?

Answer: Combination therapy is the leading strategy to overcome AmB resistance and enhance its efficacy. Promising combinations include:

- Amphotericin B + Echinocandins: Combining AmB with echinocandins like caspofungin or micafungin has shown synergistic effects against *C. auris*, including against strains resistant to both drugs individually.[9][10] This combination has been shown to achieve up to a 99% survival rate in a *C. elegans* infection model.[9]
- Amphotericin B + Rolapitant: The antiemetic drug rolapitant has been identified as a potent enhancer of AmB activity. It acts synergistically with AmB against all tested *C. auris* isolates, restoring the fungicidal activity of AmB within 4 hours in time-kill assays.[3][17][18] The combination reduced the fungal burden in the kidneys of infected mice by approximately 90%. [3][17] Rolapitant is thought to work by disrupting ATP production and ion transport.[3][18]

- Amphotericin B + HIV Protease Inhibitors: Certain HIV protease inhibitors, such as atazanavir, saquinavir, lopinavir, and ritonavir, have been shown to strongly potentiate AmB activity against *C. auris*.<sup>[19]</sup> This combination is effective against biofilms and significantly reduces fungal burden in a *C. elegans* model.<sup>[19]</sup>

## Question: Does biofilm formation contribute to Amphotericin B resistance?

Answer: Yes, biofilm formation is a major contributor to AmB resistance. *C. auris* cells within a biofilm are significantly less susceptible to AmB than their planktonic counterparts.<sup>[7][8][20]</sup> The extracellular matrix of the biofilm can sequester the drug, preventing it from reaching the fungal cells.<sup>[8]</sup> This increased tolerance means that concentrations of AmB required to inhibit biofilms are often well above levels that can be safely administered to patients.<sup>[8]</sup>

## Data Presentation

### Table 1: Amphotericin B MIC Distribution for *C. auris* Isolates

| Study/Organization  | Method              | Number of Isolates     | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Tentative Breakpoint (Resistance) |
|---------------------|---------------------|------------------------|-------------------|---------------------------|---------------------------|-----------------------------------|
| CDC (USA)[11][15]   | Broth Microdilution | >350                   | Not specified     | Not specified             | Not specified             | ≥2                                |
| EUCAST[2][12]       | Broth Microdilution | 30                     | Not specified     | Not specified             | Not specified             | >2                                |
| Escandón et al.[21] | Broth Microdilution | 22                     | 0.12 - 1          | Not specified             | Not specified             | Not specified                     |
| Carolus et al.[22]  | Not specified       | Experimentally evolved | 4-8 fold increase | Not specified             | Not specified             | Not specified                     |

**Table 2: Efficacy of Combination Therapies Against AmB-Resistant *C. auris***

| Combination                   | Model System                                | Key Finding                                   | FICI Range     | Reference |
|-------------------------------|---------------------------------------------|-----------------------------------------------|----------------|-----------|
| Amphotericin B + Rolapitant   | In vitro (29 isolates)                      | Potent synergistic interactions observed.     | Not specified  | [3][17]   |
| In vivo (murine)              | in kidney fungal burden.                    | ~90% reduction                                | Not applicable | [3][17]   |
| Amphotericin B + Caspofungin  | In vivo ( <i>C. elegans</i> )               | Achieved up to 99% survival.                  | Not applicable | [9]       |
| Amphotericin B + Micafungin   | In vitro (10 isolates)                      | ~5-log reduction in survival of all isolates. | Not specified  | [10]      |
| Amphotericin B + HIV PIs*     | In vitro (15 isolates)                      | Synergistic effect observed.                  | 0.09 - 0.50    | [19]      |
| In vivo ( <i>C. elegans</i> ) | 1.7-2.6 Log <sub>10</sub> reduction in CFU. | Not applicable                                |                | [19]      |

\*HIV Protease Inhibitors (PIs) include atazanavir, saquinavir, lopinavir, and ritonavir.

## Experimental Protocols

### Protocol 1: Broth Microdilution (BMD) Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

- Prepare Inoculum:
  - Subculture *C. auris* on a potato dextrose agar (PDA) plate and incubate at 35°C for 24 hours.
  - Select several colonies and suspend them in 5 mL of sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).
- Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve the final inoculum density.
- Prepare Antifungal Dilutions:
  - Prepare a stock solution of Amphotericin B.
  - Perform serial two-fold dilutions of AmB in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16  $\mu$ g/mL.
- Inoculate and Incubate:
  - Add 100  $\mu$ L of the final fungal inoculum to each well of the microtiter plate containing 100  $\mu$ L of the diluted antifungal agent.
  - Include a positive control (no drug) and a negative control (no inoculum).
  - Incubate the plate at 35°C for 24 hours.
- Read MIC:
  - The MIC is determined as the lowest concentration of AmB that causes complete (100%) inhibition of visible growth.

## Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two antifungal agents.

- Plate Setup:
  - Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of Drug A (e.g., Amphotericin B) in RPMI medium.
  - Along the y-axis, prepare serial two-fold dilutions of Drug B (e.g., Rolapitant) in RPMI medium.

- The plate will contain various combinations of concentrations of both drugs.
- Inoculation and Incubation:
  - Prepare the *C. auris* inoculum as described in Protocol 1.
  - Inoculate each well with the final fungal suspension.
  - Include appropriate controls for each drug alone.
  - Incubate at 35°C for 24-48 hours.
- Data Analysis (FICI Calculation):
  - Determine the MIC for each drug alone and for each combination.
  - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
    - $FIC \text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
    - $FIC \text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - Calculate the FICI by summing the two FIC values:  $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$ .
  - Interpretation:
    - $FICI \leq 0.5$ : Synergy
    - $0.5 < FICI \leq 4.0$ : Indifference
    - $FICI > 4.0$ : Antagonism

## Mandatory Visualizations

## Diagrams of Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Ergosterol biosynthesis pathway and points of inhibition by AmB and resistance mutations.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing the synergistic activity of two compounds.



[Click to download full resolution via product page](#)

Caption: Signaling pathways that negatively regulate Amphotericin B resistance in *C. auris*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparison of broth microdilution and Etest® methods for susceptibility testing of amphotericin B in *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Efficacy of Amphotericin B against Four *Candida auris* Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Amphotericin B against *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. *Candida auris* infection and biofilm formation: going beyond the surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Antifungal Susceptibility Testing for *C. auris* | *Candida auris* (*C. auris*) | CDC [cdc.gov]
- 12. How to interpret MICs of amphotericin B, echinocandins and flucytosine against *Candida auris* (*Candidozyma auris*) according to the newly established European Committee for Antimicrobial Susceptibility Testing (EUCAST) breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2022 AST Hot Topic | News | CLSI [clsi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. In vivo emergence of high-level resistance during treatment reveals the first identified mechanism of amphotericin B resistance in *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming amphotericin B resistance in *Candida auris* using the antiemetic drug rolapitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV protease inhibitors restore amphotericin B activity against *Candida* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. Multi-omics Analysis of Experimentally Evolved *Candida auris* Isolates Reveals Modulation of Sterols, Sphingolipids, and Oxidative Stress in Acquired Amphotericin B Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Support Center: Strategies to Overcome Amphotericin B Resistance in *Candida auris*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142324#strategies-to-overcome-amphotericin-b-resistance-in-candida-auris>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)